molecular formula C11H11ClO4S B1442358 Ethyl 3-(3-chlorosulfonylphenyl)acrylate CAS No. 1159834-58-8

Ethyl 3-(3-chlorosulfonylphenyl)acrylate

Cat. No. B1442358
CAS RN: 1159834-58-8
M. Wt: 274.72 g/mol
InChI Key: KEUCZFOLYFRYTK-VOTSOKGWSA-N
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Description

Ethyl 3-(3-chlorosulfonylphenyl)acrylate, also known as ESCPA, is a chemical compound with the molecular formula C11H11ClO4S and a molecular weight of 274.72 g/mol . It is commonly stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3/b7-6+ . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Eco-Friendly Synthetic Methodologies

Ethyl 3-(3-chlorosulfonylphenyl)acrylate serves as a precursor in eco-friendly transamination and aza-annulation reactions. This application is part of efforts to develop solvent-free synthesis methods for new α-hetero-β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, utilizing microwave irradiations for improved efficiency and yield. This approach underscores the chemical's role in facilitating green chemistry initiatives, aimed at reducing environmental impact through solvent-free conditions and energy-efficient processes (Meddad et al., 2001).

Atmospheric Chemistry and Polymer Degradation

Another application area involves the study of acrylate esters, including this compound, in atmospheric chemistry. The degradation processes of these compounds are crucial for understanding their atmospheric lifetimes and impact. Research focusing on the kinetics of gas-phase reactions with OH radicals and Cl atoms highlights the importance of these processes in the environmental breakdown of acrylate esters. Such studies provide insights into the atmospheric behavior of these chemicals, contributing to models that predict their environmental fate and influence on air quality (Moreno et al., 2014).

Polymer Synthesis and Characterization

This compound is also significant in the synthesis and characterization of polymers. Research in this area focuses on developing new materials with specific properties, such as thermal stability, solubility, and mechanical strength. Studies involve the polymerization of this acrylate with other monomers to create copolymers, which are then analyzed for their potential applications in various industries. The work includes determining molecular weight, glass transition temperature, and reactivity ratios, essential for designing materials with desired characteristics for applications ranging from adhesives to coatings (Vijayanand et al., 2002).

Advanced Material Applications

In addition, this compound is instrumental in creating advanced materials such as polymer electrolyte membranes (PEMs) for fuel cells. This application involves innovative techniques like radiation grafting and substitution/elimination reactions to synthesize PEMs with specific ionic capacities and conductivities. Such research is pivotal for the development of energy-related technologies, emphasizing the role of this acrylate in advancing sustainable energy solutions (Takahashi et al., 2008).

Safety and Hazards

Ethyl 3-(3-chlorosulfonylphenyl)acrylate is classified as a corrosive substance . The hazard statements associated with this compound include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4S/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)17(12,14)15/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUCZFOLYFRYTK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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